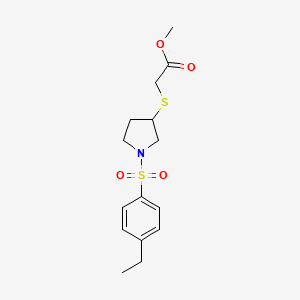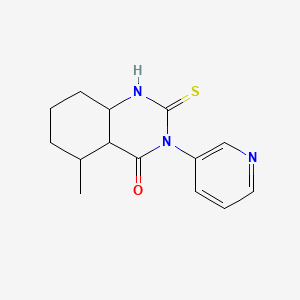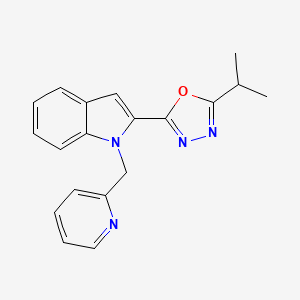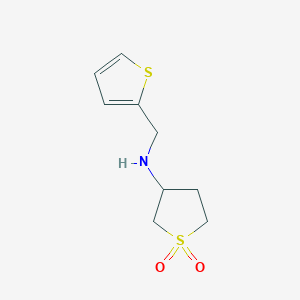
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine, or NDTMA for short, is an important organic compound used in the synthesis of various pharmaceuticals. It is a highly reactive, aromatic amine that can be used in a variety of ways, including in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in chemical analysis. NDTMA has been extensively studied in recent years due to its unique properties and potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
NDTMA has a variety of applications in scientific research, including as a catalyst in organic reactions, as a reagent in chemical analysis, and as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of drugs such as anticonvulsants, antipsychotics, and antibiotics. It has also been used in the synthesis of organic compounds such as cyclic peptides, polymers, and dyes. Additionally, NDTMA has been used in the synthesis of complex molecules such as terpenes and steroids.
Mécanisme D'action
NDTMA is an aromatic amine, meaning that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules in solution and can lead to the formation of complexes. The formation of these complexes can influence the rate of reaction and the products formed. Additionally, NDTMA can act as a nucleophile, meaning that it can donate electrons to other molecules, leading to the formation of new bonds.
Biochemical and Physiological Effects
NDTMA has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function. Additionally, NDTMA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NDTMA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, meaning that it can be produced in large quantities without too much difficulty. Additionally, it is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. However, it is also highly volatile, meaning that it must be stored carefully and handled with caution. Additionally, it is toxic, meaning that it must be handled with appropriate safety measures.
Orientations Futures
There are a number of potential future directions for the use of NDTMA. One potential area of research is the development of new pharmaceuticals based on NDTMA. Additionally, further research into the biochemical and physiological effects of NDTMA could lead to the development of new treatments for a variety of diseases. Additionally, further research into the synthesis of NDTMA could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the use of NDTMA as a catalyst in organic reactions could lead to the development of more efficient and cost-effective synthetic methods.
Méthodes De Synthèse
NDTMA can be synthesized using a variety of methods, including the direct reaction of thiophene with ethylenediamine, the reaction of thiophene and ethylenediamine with hydrochloric acid, and the reaction of thiophene and ethylenediamine with sodium hydroxide. The most commonly used method is the direct reaction of thiophene with ethylenediamine, which produces NDTMA in high yields. The reaction is typically carried out in an inert atmosphere at temperatures of up to 200°C.
Propriétés
IUPAC Name |
1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKKLLKNACPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

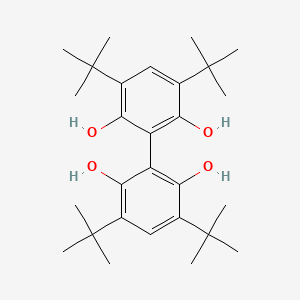
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)
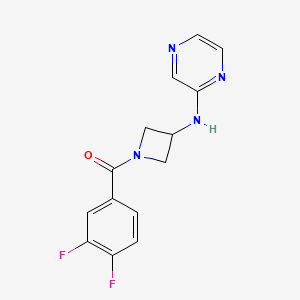
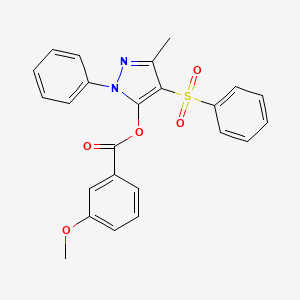
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
